molecular formula C19H15ClFNO2 B2449638 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 1351654-00-6

2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2449638
CAS No.: 1351654-00-6
M. Wt: 343.78
InChI Key: VQDBBXVQJLLTPO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxyethyl group attached to a naphthalene moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amidation: The amine is then reacted with 2-hydroxy-2-(naphthalen-1-yl)ethylamine under appropriate conditions to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce various functional groups in place of the chloro or fluoro substituents.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological targets, while the naphthalene moiety can engage in π-π interactions. The chloro and fluoro substituents may influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(2-hydroxyethyl)benzamide: Lacks the naphthalene moiety.

    2-chloro-6-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide: Contains a phenyl group instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene moiety in 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide distinguishes it from similar compounds, potentially enhancing its interactions with biological targets and its overall chemical reactivity.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO2/c20-15-9-4-10-16(21)18(15)19(24)22-11-17(23)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,17,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBBXVQJLLTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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